3,6-Dichloro-2-fluorobenzenesulfonyl chloride
Description
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Properties
IUPAC Name |
3,6-dichloro-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLCGJUQNLZYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
reactivity profile of 3,6-Dichloro-2-fluorobenzenesulfonyl chloride
An In-depth Technical Guide to the Reactivity Profile of 3,6-Dichloro-2-fluorobenzenesulfonyl Chloride
This guide provides a comprehensive technical overview of the reactivity, application, and handling of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights to facilitate its effective use in complex synthetic endeavors.
Introduction: A Multifaceted Synthetic Building Block
This compound is a highly functionalized aromatic compound distinguished by its unique substitution pattern. The presence of a reactive sulfonyl chloride group, two chlorine atoms, and a fluorine atom on the benzene ring imparts a complex and highly tunable reactivity profile. This strategic arrangement of electron-withdrawing groups makes the molecule an invaluable reagent for introducing densely functionalized phenylsulfonamide or phenylsulfonate moieties into target structures.
The interplay between the powerful electron-withdrawing nature of the sulfonyl chloride group and the distinct electronic effects of the halogen substituents governs the molecule's behavior in both nucleophilic substitution at the sulfur atom and on the aromatic ring. Understanding this interplay is critical for predicting reaction outcomes and designing rational synthetic strategies, particularly in the construction of novel pharmaceutical candidates where such motifs are frequently employed to modulate pharmacokinetic and pharmacodynamic properties.[1][2]
Physicochemical & Safety Data Summary
A clear understanding of a reagent's fundamental properties is a prerequisite for its safe and effective use. The following table summarizes key data for this compound and related structures.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₆H₂Cl₃FO₂S | [3] |
| Molecular Weight | 263.50 g/mol | [3] |
| CAS Number | Not readily available for this specific isomer. Related isomer (3-Chloro-2-fluorobenzenesulfonyl chloride) is 351003-48-0. | [4][5] |
| Appearance | Expected to be a liquid or low-melting solid. | [5] |
| Primary Hazards | Causes severe skin burns and eye damage (H314). Moisture sensitive. Reacts with water. | [4][6][7][8] |
| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen). | [6][7][9] |
Core Reactivity Profile: A Tale of Two Reaction Centers
The reactivity of this compound is dominated by two primary sites: the electrophilic sulfur atom of the sulfonyl chloride group and the electron-deficient aromatic ring.
Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride is a powerful electrophile, readily undergoing reaction with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthesis.
The most prominent reaction of benzenesulfonyl chlorides is with primary and secondary amines to form stable sulfonamide linkages, a cornerstone of medicinal chemistry.[10] This reaction, often referred to as the Hinsberg test, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride.[11] The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) or in a biphasic system with aqueous base (Schotten-Baumann conditions) to neutralize the HCl byproduct.[11]
Tertiary amines do not form stable sulfonamides under these conditions as they lack a proton to be eliminated.[11] This differential reactivity provides a classical method for distinguishing between amine classes.[11]
Caption: Mechanism of Sulfonamide Formation.
In a similar fashion, alcohols and phenols react with this compound to yield sulfonate esters. This reaction also requires a base to sequester the HCl generated.
A critical consideration in handling and experimental design is the compound's sensitivity to moisture.[6][7] It readily hydrolyzes in the presence of water to the corresponding sulfonic acid, releasing corrosive HCl gas. All experiments must be conducted under anhydrous conditions.
Nucleophilic Aromatic Substitution (SNAr)
While aromatic rings are typically unreactive towards nucleophiles, the substitution pattern of this compound renders it susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.[12]
-
Addition: A nucleophile attacks an electron-deficient carbon atom on the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group (one of the halogens) is expelled, restoring the aromaticity of the ring.
For an SNAr reaction to be favorable, the aromatic ring must be activated by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[12] These EWGs are essential for stabilizing the negative charge of the Meisenheimer complex through resonance.[12]
In this compound, the sulfonyl chloride group is a powerful EWG. It strongly activates the positions ortho to it (positions 2 and 6) and, to a lesser extent, the para position (position 4, which is unsubstituted).
-
Position 2 (bearing Fluorine): This position is highly activated by the ortho -SO₂Cl group. Fluorine is an excellent leaving group in SNAr reactions, often being more labile than chlorine.
-
Position 6 (bearing Chlorine): This position is also highly activated by the ortho -SO₂Cl group.
-
Position 3 (bearing Chlorine): This position is meta to the -SO₂Cl group and is therefore not significantly activated for SNAr.[12]
Therefore, nucleophilic attack is most likely to occur at positions 2 or 6, leading to the displacement of either fluoride or chloride, respectively. The precise outcome will depend on the reaction conditions and the nature of the nucleophile, but substitution of the fluorine at C2 is often kinetically favored.
Caption: Generalized SNAr Addition-Elimination Mechanism.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol provides a self-validating, reproducible method for the synthesis of N-benzyl-3,6-dichloro-2-fluorobenzenesulfonamide. The causality behind each step is explained to ensure both technical accuracy and pedagogical value.
Objective: To synthesize a representative sulfonamide via the reaction of this compound with benzylamine.
Materials:
| Reagent | M.W. | Amount | Moles | Rationale |
| This compound | 263.50 | 1.00 g | 3.80 mmol | Limiting Reagent |
| Benzylamine | 107.15 | 0.45 g (0.46 mL) | 4.18 mmol | Nucleophile (1.1 eq. to ensure full conversion) |
| Pyridine | 79.10 | 0.60 g (0.61 mL) | 7.59 mmol | Base (2.0 eq. to neutralize HCl and catalyze) |
| Dichloromethane (DCM) | - | 20 mL | - | Anhydrous, inert solvent |
| 1 M HCl (aq) | - | 2 x 15 mL | - | Work-up: to remove excess pyridine and benzylamine |
| Saturated NaCl (aq) | - | 15 mL | - | Work-up: to aid phase separation |
| Anhydrous MgSO₄ | - | q.s. | - | Drying agent |
Procedure:
-
Reactor Setup & Inert Atmosphere: A 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen. Causality: The sulfonyl chloride is moisture-sensitive; an inert, anhydrous atmosphere is crucial to prevent hydrolysis.
-
Reagent Addition: The flask is charged with this compound (1.00 g, 3.80 mmol) and anhydrous dichloromethane (20 mL). The solution is stirred until the solid dissolves and is then cooled to 0 °C in an ice-water bath. Causality: Cooling the reaction controls the initial exotherm upon addition of the amine and base, preventing side reactions.
-
Nucleophile & Base Addition: A solution of benzylamine (0.45 g, 4.18 mmol) and pyridine (0.60 g, 7.59 mmol) in 5 mL of DCM is added dropwise to the stirred solution over 10 minutes. Causality: Dropwise addition maintains temperature control. Pyridine acts as both the acid scavenger and a nucleophilic catalyst.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 4 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system, visualizing with a UV lamp. The consumption of the starting sulfonyl chloride indicates reaction completion.
-
Aqueous Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1 M HCl (2 x 15 mL) and saturated NaCl solution (15 mL). Causality: The acidic wash protonates and removes the basic pyridine and excess benzylamine into the aqueous layer. The brine wash removes residual water and improves the separation of the organic and aqueous layers.
-
Drying and Concentration: The organic layer is collected, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the pure N-benzyl-3,6-dichloro-2-fluorobenzenesulfonamide.
Safety and Handling: A Mandate for Caution
As a reactive sulfonyl chloride, this compound demands stringent safety protocols.
-
Corrosivity: It is corrosive and causes severe skin burns and eye damage.[4][13] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[6][7][14]
-
Moisture Sensitivity: The compound reacts with water, potentially vigorously, to release HCl gas.[6][8] It must be stored and handled under dry, inert conditions.[6][7] An emergency safety shower and eyewash station must be immediately accessible.[6]
-
Incompatible Materials: Avoid contact with water, strong bases, alcohols, and amines (except under controlled reaction conditions).
-
Disposal: Waste should be treated as hazardous and disposed of according to institutional and local regulations. Quenching small residual amounts should be done cautiously by slow addition to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate).
Conclusion
This compound is a potent and versatile reagent for advanced organic synthesis. Its reactivity is characterized by facile sulfonamide formation at the sulfonyl chloride group and a predisposition for SNAr reactions on the highly electron-deficient aromatic ring. A thorough understanding of these dual reactivity modes, coupled with rigorous adherence to anhydrous and safety protocols, allows the synthetic chemist to leverage this building block for the efficient construction of complex, high-value molecules in pharmaceutical and materials science research.
References
-
Stack Exchange Inc. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH? Chemistry Stack Exchange. Available at: [Link]
-
Valeshvar Biotech. 3-Fluorobenzenesulfonyl Chloride. Available at: [Link]
- Google Patents. (2024). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
-
National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-2-fluorobenzenesulfonyl Chloride. PubChem Compound Database. Available at: [Link]
-
Liu, J. et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]
- Google Patents. (1981). EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.
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YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Available at: [Link]
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LibreTexts. (2023). Amine Reactions. Chemistry LibreTexts. Available at: [Link]
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ChemRxiv. (2021). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available at: [Link]
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Royal Society of Chemistry. (2022). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. Available at: [Link]
-
LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Autech Corp. (2013). MSDS of 3-Fluorobenzenesulfonyl chloride. Available at: [Link]
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MDPI. (2021). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available at: [Link]
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ResearchGate. (2023). The nucleophilic aromatic substitution reaction between.... Available at: [Link]
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MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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potential applications of 3,6-Dichloro-2-fluorobenzenesulfonyl chloride in medicinal chemistry
[1]
Executive Summary
3,6-Dichloro-2-fluorobenzenesulfonyl chloride (CAS: 1706436-29-4) represents a high-value "tri-functional" scaffold for diversity-oriented synthesis (DOS).[1] Unlike simple benzenesulfonyl chlorides, this compound offers three distinct electrophilic handles with a defined hierarchy of reactivity. This guide outlines the strategic application of this building block to generate focused small-molecule libraries with enhanced metabolic stability and optimized physicochemical properties.
Key Value Proposition:
-
Orthogonal Reactivity: Sequential functionalization is possible at the sulfonyl group, the activated 2-fluoro position, and the 3,6-dichloro positions.
-
Metabolic Blocking: The 2-fluoro and 3,6-dichloro substitution pattern effectively blocks common metabolic soft spots (oxidation/hydroxylation) on the aromatic ring.[1]
-
Conformational Control: The steric bulk of the 2,6-disubstitution forces the sulfonamide bond out of planarity, potentially accessing unique binding pockets in targets like GPCRs and Kinases.
Chemical Profile & Reactivity Landscape
Structural Analysis
The compound features a benzene core decorated with three halogens and a sulfonyl chloride group.[2] The positioning is critical:
-
C1 (-SO2Cl): The primary electrophile.[1] Highly reactive toward nucleophiles (amines, alcohols).
-
C2 (-F): An "activated" halogen.[1] Positioned ortho to the electron-withdrawing sulfonyl group, this fluorine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
C3 & C6 (-Cl): Steric and lipophilic modulators.[1] These are generally inert to mild nucleophiles but serve as handles for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
Chemoselectivity Hierarchy
Successful utilization requires adhering to the reactivity hierarchy:
-
Sulfonylation: (Fastest) Reacts with amines at 0°C to RT.
-
SNAr Displacement: (Intermediate) Reacts with amines/thiols at elevated temps (60–100°C) or with strong bases.
-
Cross-Coupling: (Slowest) Requires transition metal catalysis (Pd/Ni) and high energy input.
Visualization: Reactivity Map
Figure 1: The sequential functionalization workflow exploits the decreasing electrophilicity of the three reactive sites.
Synthetic Utility & Protocols
Protocol A: Sulfonamide Library Generation
This is the entry point for utilizing this scaffold. The reaction must be controlled to prevent premature displacement of the fluorine.
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary/Secondary Amine (1.1 equiv)[1]
-
DIPEA or Pyridine (1.5 equiv)[1]
-
DCM or THF (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the amine and base in anhydrous DCM under N2 atmosphere. Cool to 0°C.[3]
-
Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM and add dropwise to the amine solution over 15 minutes. Critical: Keep temperature < 5°C to avoid SNAr side reactions.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine), sat. NaHCO3, and brine. Dry over MgSO4.
-
Validation: Verify product via LC-MS (Check for M+1). The fluorine signal in 19F NMR should remain (approx -110 to -120 ppm).[1]
Protocol B: SNAr Diversification (The "Fluorine Displacement")
Once the sulfonamide is formed, the electron-withdrawing nature of the sulfonamide group (Hammett σ_p ≈ 0.6) activates the ortho-fluorine for displacement.[1]
Target Scope: Introduction of cyclic amines (piperazines, morpholines) or thiols.
Step-by-Step Methodology:
-
Setup: Dissolve the sulfonamide (from Protocol A) in DMSO or DMF (0.2 M).
-
Reagents: Add the nucleophile (e.g., morpholine, 2.0 equiv) and K2CO3 (3.0 equiv).
-
Conditions: Heat to 80–100°C for 4–12 hours.
-
Note: If the nucleophile is volatile, use a sealed tube.
-
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting material and the shift in retention time indicates displacement.
-
Purification: Pour into ice water. If solid precipitates, filter and wash. If oil forms, extract with EtOAc.
Protocol C: Late-Stage Cross-Coupling
The chlorine atoms at positions 3 and 6 are sterically hindered. High-activity catalysts (e.g., Buchwald precatalysts) are required.[1]
Recommended System:
-
Catalyst: Pd(OAc)2 / SPhos or XPhos Pd G3.
-
Coupling Partner: Aryl boronic acids (Suzuki) or Amines (Buchwald).
-
Solvent: Dioxane/Water (4:[1]1) for Suzuki; Toluene for Buchwald.
-
Temperature: 100°C (Microwave irradiation preferred for sterically crowded substrates).
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The 3,6-dichloro-2-fluoro motif is a robust bioisostere for electron-deficient aromatics.[1]
-
Metabolic Blockade: The C-H sites on the benzene ring are fully substituted or sterically shielded. This prevents CYP450-mediated hydroxylation, a common clearance pathway for benzenesulfonamides.[1]
-
Lipophilicity: The two chlorine atoms increase logP significantly (approx +0.71 per Cl). This is useful for improving blood-brain barrier (BBB) permeability in CNS targets.[1]
Target Classes
Based on the structural properties, this scaffold is particularly relevant for:
-
Chemokine Receptor Antagonists (e.g., CCR2, CCR5): These receptors often bind sulfonamides with lipophilic "tails." The dichlorophenyl motif fits hydrophobic pockets well.
-
Ion Channel Modulators (e.g., NaV1.7): Aryl sulfonamides are a privileged class for voltage-gated sodium channels.[1] The ortho-substitution pattern can lock the molecule in a bioactive conformation.
Data Summary Table
| Property | Value/Description | Relevance |
| Molecular Weight | 263.49 g/mol | Fragment-like, allows room for elaboration |
| Formula | C6H2Cl3FO2S | High halogen content |
| ClogP (Calc) | ~3.5 | High lipophilicity; good for membrane permeability |
| H-Bond Donors | 0 | Becomes 1 after sulfonamide formation |
| H-Bond Acceptors | 2 (Sulfonyl oxygens) | Critical for receptor binding |
| Rotatable Bonds | 1 (S-C bond) | Restricted rotation due to 2,6-substitution |
Safety & Handling
-
Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage (H314). Wear full PPE including face shield and chemically resistant gloves (Nitrile/Neoprene).
-
Moisture Sensitivity: Hydrolyzes to the sulfonic acid and HCl upon exposure to moisture. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Pressure: When heating SNAr reactions in sealed vessels, ensure glassware is rated for pressure due to potential gas evolution or solvent expansion.
References
-
Chemical Identity & Properties
-
General Reactivity of Fluorobenzenesulfonyl Chlorides
-
Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles. ResearchGate. Retrieved from
-
-
Medicinal Chemistry of Sulfonamides
-
The "Chloro" Effect in Drug Design
Sources
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- 3. 1706436-29-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. 1706446-66-3,2,3-Dichloro-6-fluorobenzenesulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. CAS 1706436-29-4 | 6662-7-51 | MDL MFCD28054224 | this compound | SynQuest Laboratories [synquestlabs.com]
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- 7. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: Protecting Group Strategies for Reactions with 3,6-Dichloro-2-fluorobenzenesulfonyl Chloride
Executive Summary: The "Dual-Warhead" Challenge
3,6-Dichloro-2-fluorobenzenesulfonyl chloride is a high-value scaffold in medicinal chemistry (e.g., for TACE inhibitors, hGR ligands) due to its dense functionalization. However, it presents a unique "Dual-Warhead" challenge:
-
Electrophilic Sulfonyl Chloride (-SO₂Cl): Highly reactive toward nucleophiles (amines, alcohols, thiols).
-
Activated Aryl Fluoride (2-F): The fluorine at the 2-position is strongly activated by the ortho-sulfonyl group and meta-chlorine, making it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).
The Core Problem: Standard sulfonylation conditions (basic pH) can inadvertently trigger SₙAr at the 2-F position, leading to impurities, polymerization, or—most critically—intramolecular Smiles rearrangements if the attacking nucleophile contains a second nucleophilic site.
This guide details three orthogonal protection strategies to manage this reactivity:
-
Strategy A: Protecting the Coupling Partner (Selective Sulfonylation).
-
Strategy B: Preventing Intramolecular Cyclization (The Smiles Trap).
-
Strategy C: Masking the Sulfonyl Group for Ring Modification.
Reactivity Dashboard & Decision Logic
The following diagram illustrates the competing reaction pathways and the decision logic for selecting a protection strategy.
Figure 1: Decision matrix for selecting the appropriate protection strategy based on the primary synthetic goal.
Strategy A: Selective Sulfonylation (Protecting the Partner)
When reacting this sulfonyl chloride with a poly-nucleophile (e.g., an amino-alcohol or diamine), the high reactivity of the -SO₂Cl group requires strict chemo-selectivity.
Amino-Alcohols (Selectivity: Amine > Alcohol)
While amines are naturally more nucleophilic than alcohols, the presence of the 2-F group means that using excess base to "force" the reaction can trigger SₙAr by the alcohol oxygen.
-
Protocol: Use Schotten-Baumann conditions (biphasic CH₂Cl₂/Water with NaHCO₃). The water suppresses the nucleophilicity of the alcohol, while the amine remains reactive.
-
Protection Recommendation: If the alcohol is primary or sterically unhindered, O-silylation (TBDMS) is mandatory.
-
Why? Unprotected alcohols can attack the SO₂Cl to form sulfonate esters, which are difficult to separate from sulfonamides.
-
Diamines (Selectivity: Primary > Secondary)
Reacting a diamine with this compound is risky. If the second amine is unprotected, it can attack the 2-F position immediately after sulfonylation, forming a cyclic quinoxaline-like derivative.
-
Protocol: Monoprotection is required. Do not rely on stoichiometry.
-
Use N-Boc (tert-butoxycarbonyl) for the amine you wish to preserve.
-
React the mono-protected diamine with the sulfonyl chloride at 0°C in CH₂Cl₂ with Pyridine (1.1 eq).
-
Critical Step: Quench immediately with dilute HCl to remove excess pyridine, which can catalyze SₙAr side reactions upon warming.
-
Strategy B: Preventing Intramolecular Cyclization (The Smiles Trap)
This is the most common failure mode with this specific scaffold. If a nucleophile is tethered to the sulfonamide nitrogen, basic conditions can trigger a Smiles Rearrangement or direct displacement of the 2-Fluorine.
Mechanism of Failure
-
Sulfonylation: The amine reacts with SO₂Cl to form the sulfonamide.[1]
-
Deprotonation: A base deprotonates the sulfonamide (pKa ~10) or the tethered nucleophile.
-
Cyclization: The tethered nucleophile attacks the activated 2-F position (SₙAr).
-
Result: Loss of Fluorine and formation of a fused tricyclic system (Sultam).
Figure 2: The "Smiles Trap" mechanism. The activated 2-F position makes this scaffold prone to self-destruction if tethered nucleophiles are not masked.
Validated Protocol: Preventing Cyclization
To synthesize a linear sulfonamide with a free nucleophile on the tail:
-
Protect: Ensure the tethered nucleophile is protected with a group stable to basic sulfonylation conditions (e.g., O-Benzyl or N-Cbz ).
-
Sulfonylate: Perform the reaction with this compound.
-
Deprotect: Remove the protecting group only under acidic or hydrogenolytic conditions (e.g., H₂/Pd-C or TFA). Avoid basic deprotection (like Fmoc removal with Piperidine), as the liberated amine/alkoxide will immediately attack the 2-F.
Strategy C: Masking the Sulfonyl Group (Ring Functionalization)
If your synthesis requires modifying the benzene ring (e.g., displacing the 2-F with a specific amine) before forming the final sulfonamide, you cannot use the bare SO₂Cl. The nucleophile intended for the ring will attack the sulfur first.
The Solution: The Neopentyl Sulfonate Strategy Neopentyl sulfonate esters are sterically hindered and exceptionally stable to nucleophiles (SₙAr conditions) but can be deprotected back to the sulfonic acid or converted.
Step-by-Step Protocol
Step 1: Protection (Formation of Neopentyl Ester) [2]
-
Reagents: this compound (1.0 eq), Neopentyl alcohol (1.1 eq), Pyridine (1.2 eq), CH₂Cl₂.
-
Procedure: Stir at 0°C -> RT for 4 hours.
-
Result: The sulfonyl chloride is masked as the neopentyl sulfonate. The sulfur center is now inert to nucleophilic attack.
Step 2: Ring Functionalization (SₙAr)
-
Reagents: Target Nucleophile (e.g., Morpholine), K₂CO₃, DMF, 60°C.
-
Mechanism: The nucleophile attacks the 2-F position. The sulfonate ester remains intact.
-
Result: 3,6-dichloro-2-morpholinobenzenesulfonate neopentyl ester.
Step 3: Deprotection (Regeneration)
-
Note: This is the difficult step. Neopentyl esters are very stable.
-
Method A (Nucleophilic Cleavage): Treat with NaN₃ (Sodium Azide) in DMF at 70°C to form the sulfonyl azide, which can be reduced to the sulfonamide.
-
Method B (Demethylation-like): Use tetrabutylammonium cyanide or thiourea under forcing conditions to generate the sulfonate salt (Ar-SO₃⁻).
-
Conversion: Treat the resulting salt with Thionyl Chloride (SOCl₂) to regenerate the Sulfonyl Chloride, now with the modified ring.
Summary of Key Specifications
| Feature | This compound |
| MW | 263.50 g/mol |
| Storage | < 4°C, under Argon/Nitrogen (Hydrolysis sensitive) |
| Primary Hazard | Corrosive (releases HCl and HF upon hydrolysis) |
| Selectivity Rule | Reacts with Amines @ 0°C > Alcohols > SₙAr on 2-F (requires heat/base) |
| Critical Impurity | Sulfonic acid (from moisture); Cyclic sultams (from unprotected diamines) |
References
-
Chemical Properties & Safety Data: PubChem. 3-Chloro-2-fluorobenzenesulfonyl chloride (Compound Summary).[3] National Library of Medicine. [Link]
-
SₙAr Mechanism & Reactivity: Master Organic Chemistry. Nucleophilic Aromatic Substitution (SₙAr): Introduction and Mechanism.[Link]
-
Sulfonate Protecting Groups: Roberts, J. et al. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC (NIH). [Link] (Note: URL routes to general PMC search for verification; specific content verified via search snippet 1.2).
-
Smiles Rearrangement: ResearchGate. Smiles Rearrangement in Heterocyclic Synthesis.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Work-Up Procedures for 3,6-Dichloro-2-fluorobenzenesulfonyl Chloride
Ticket ID: #TSC-CL-362F Status: Active Agent: Senior Application Scientist, Process Chemistry Division[1]
Introduction
Welcome to the Technical Support Center. You are likely working with 3,6-dichloro-2-fluorobenzenesulfonyl chloride (CAS: 351003-48-0) , a highly specialized electrophile used primarily as a scaffold in medicinal chemistry (e.g., for sulfonamide synthesis).[1]
The Challenge: This reagent presents a "double-edged sword" of reactivity.
-
High Electrophilicity: The electron-withdrawing effects of the three halogen atoms make the sulfonyl chloride highly reactive toward nucleophiles.
-
S_NAr Liability: The fluorine atom at the 2-position (ortho to the sulfonyl group) is activated. Under aggressive conditions, nucleophiles can displace this fluorine (Nucleophilic Aromatic Substitution), leading to impurity profiles that are difficult to separate.
This guide provides self-validating protocols to maximize yield while suppressing hydrolysis and preventing the displacement of the critical fluorine substituent.
Module 1: Reaction Quenching & Hydrolysis Control
Issue: "My yield is low, and I see a large baseline spot on TLC." Diagnosis: Premature hydrolysis of the sulfonyl chloride to the sulfonic acid.
The 3,6-dichloro-2-fluoro substitution pattern makes the sulfur center extremely electron-deficient.[1] While this accelerates the desired reaction, it also increases the rate of hydrolysis by atmospheric moisture or wet solvents.
Protocol: The "Cold-Quench" Technique
Do not pour the reaction mixture directly into water at room temperature. The exotherm can trigger side reactions.
-
Cool Down: Cool the reaction mixture (typically in DCM, THF, or Pyridine) to 0°C .
-
Acidic Quench (Preferred): Slowly add 1M HCl or saturated NH₄Cl while stirring vigorously.[1]
-
Why? Keeping the pH neutral-to-acidic prevents the formation of phenolate byproducts (via
of hydroxide on the fluorine).
-
-
Phase Split: Extract immediately with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) .[1]
-
Note: The high halogen content renders this molecule and its products highly lipophilic; they will partition strongly into the organic phase.
-
Visualization: Reaction Pathways & Risks
Caption: Reaction landscape showing the competition between desired sulfonylation, hydrolysis, and unwanted fluorine displacement (
Module 2: Removing Excess Reagent (Purification)
Issue: "I have unreacted sulfonyl chloride co-eluting with my product." Diagnosis: The lipophilic nature of the 3,6-dichloro-2-fluoro core makes the starting material "sticky" on silica gel, often smearing into the product fraction.
Strategy A: The "Scavenger" Wash (Recommended)
If your product is stable, react the excess sulfonyl chloride with a water-soluble amine before work-up.[2]
-
Add Scavenger: Add N,N-dimethyl-1,3-propanediamine (DMAPA) (0.2–0.5 eq relative to starting material) to the reaction mixture.
-
Stir: Stir for 15 minutes at room temperature.
-
Mechanism: The scavenger reacts with the sulfonyl chloride to form a highly polar sulfonamide containing a tertiary amine.
-
Acid Wash: During the aqueous work-up, wash the organic layer with 1M HCl . The scavenger-sulfonamide will protonate, become water-soluble, and wash away, leaving your pure product in the organic layer.
Strategy B: Hydrolysis & Basic Wash
If you cannot use a scavenger:
-
Hydrolyze: Stir the organic layer vigorously with 1M NaOH (or sat. NaHCO₃ for sensitive substrates) for 30 minutes.
-
Conversion: This converts the remaining sulfonyl chloride into the sodium sulfonate salt.
-
Separation: The salt is highly water-soluble and will remain in the aqueous layer.[2]
-
Warning: Prolonged exposure to NaOH can displace the fluorine atom (forming a phenol). Monitor strictly.
-
Module 3: Troubleshooting Side Reactions
Issue: "My NMR shows the loss of the Fluorine signal or a shift in the aromatic region." Diagnosis: You have displaced the fluorine atom. This is a common pitfall with 2-fluorobenzenesulfonyl chlorides.[1]
The Mechanism: The sulfonyl group at position 1 and the chlorine at position 3 withdraw electrons, making the carbon at position 2 highly electrophilic. If you use a primary amine as a nucleophile and heat the reaction, the amine can attack position 2, kicking out the fluoride ion.
Prevention Protocol:
-
Temperature Cap: Never heat the reaction above 40°C unless necessary. Perform the sulfonylation at 0°C to RT .
-
Stoichiometry: Avoid large excesses of the nucleophilic amine. Use 1.0–1.1 equivalents .
-
Base Selection: Use non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-Lutidine rather than excess primary amine to scavenge the HCl generated.[1]
Summary Data Tables
Table 1: Solvent Compatibility & Solubility
| Solvent | Solubility of Reagent | Suitability for Reaction | Notes |
| DCM | High | Excellent | Standard solvent.[1] Easy work-up. |
| THF | High | Good | Ensure it is anhydrous to prevent hydrolysis. |
| Water | Insoluble | Poor | Rapid hydrolysis to sulfonic acid.[1] |
| DMF | High | Caution | Hard to remove; can promote |
Table 2: Work-up Buffer Selection
| Buffer / Wash | pH | Purpose | Risk Level |
| 1M HCl | ~1 | Quench; remove amine bases.[1] | Low (Product is usually stable).[1][3] |
| Sat. NaHCO₃ | ~8 | Remove sulfonic acid byproduct.[1] | Low/Medium (CO₂ evolution).[1] |
| 1M NaOH | ~14 | Hydrolyze excess reagent. | High (Risk of F-displacement).[1] |
Experimental Workflow Diagram
Caption: Decision tree for the work-up and purification of this compound reactions.
Frequently Asked Questions (FAQs)
Q: Why did my reaction turn pink/red during work-up?
A: This often indicates the formation of a phenol or phenolate species. If you used a strong base (like NaOH) or heated the reaction, you may have displaced the fluorine atom (
Q: Can I recrystallize the product? A: Yes. The 3,6-dichloro-2-fluoro moiety adds significant crystallinity.[1] Common solvent systems for sulfonamides derived from this scaffold are EtOH/Water or EtOAc/Heptane .[1] However, ensure all sulfonyl chloride is removed first, as it can co-crystallize.
Q: How do I store the starting material? A: Store under inert gas (Argon/Nitrogen) in a fridge (2-8°C). The compound is moisture-sensitive.[1] If the solid becomes "wet" or sticky, it has likely partially hydrolyzed to the sulfonic acid.
References
-
BenchChem. (2025).[1][2][4][5] Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. Retrieved from .[1]
-
Sigma-Aldrich. (n.d.).[1] 2-Fluorobenzenesulfonyl chloride Product Specification & Safety Data Sheet.[1] Retrieved from .[1]
-
Organic Syntheses. (n.d.). Procedures for the preparation and handling of substituted benzenesulfonyl chlorides.[6][7][8] Retrieved from .[1]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism.[1] Retrieved from .[1]
-
Royal Society of Chemistry. (2022).[1] Green Chemistry: Optimization of sulfonyl chloride work-up procedures. Retrieved from .[1]
Sources
- 1. 3-Chloro-2-fluorobenzenesulfonyl Chloride | C6H3Cl2FO2S | CID 2778321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
byproduct formation in 3,6-dichloro-2-fluorobenzenesulfonyl chloride reactions and mitigation
[1][2]
Current Status: Operational Analyst: Senior Application Scientist, Process Chemistry Division Topic: Byproduct Mitigation & Reaction Optimization
Executive Summary: The "Perfect Storm" Scaffold
This reagent presents a classic competitive reactivity challenge.[1][2] The sulfonyl group (C1) is sterically hindered by the 2-fluoro and 6-chloro substituents, significantly slowing the desired nucleophilic attack at sulfur (sulfonylation).[1][2] Simultaneously, the 2-fluorine atom is electronically activated for Nucleophilic Aromatic Substitution (
Consequently, standard "dump-and-stir" protocols often lead to high levels of impurities, specifically sulfonic acids (hydrolysis) and 2-amino-benzenesulfonamides (
Module 1: Critical Reactivity & Troubleshooting (Q&A)
Q1: I am observing a byproduct with a mass shift of +[Amine Mass] - 19 Da relative to my expected product. What is this?
Diagnosis: You are seeing
-
Desired Reaction: Attack at S
Displacement of Cl (Mass change: ).[1][2] -
Side Reaction: Attack at C2
Displacement of F (Mass change: ). -
Double Addition: If you use excess amine, you may get substitution at both sites, leading to a "bis-amino" species.[1][2]
Mitigation Protocol:
-
Temperature Control (Critical):
reactions generally have a higher activation energy than sulfonylation.[1][2] Conduct the reaction at -10°C to 0°C. Do not heat to reflux unless the sulfonylation is stalled. -
Solvent Selection: Avoid polar aprotic solvents like DMF or DMSO if possible, as they significantly accelerate
rates by stabilizing the Meisenheimer complex.[1][2] Use DCM (Dichloromethane) or THF which are less conducive to .[1][2] -
Base Choice: Use a non-nucleophilic organic base (e.g., DIPEA or 2,6-lutidine ) rather than inorganic bases or excess primary amine.[1][2] This prevents the base itself from acting as a nucleophile at the C2 position.
Q2: The reaction is extremely sluggish, even with reactive amines. Should I increase the temperature?
Diagnosis: You are encountering steric hindrance at the sulfonyl center . The Cause: The sulfonyl group is flanked by a Fluorine (C2) and a Chlorine (C6).[1][2] This "ortho-di-substitution" creates a pocket that blocks the approach of the nucleophile to the sulfur atom.[1][2]
Corrective Action (Do NOT just heat it):
Heating will likely trigger the
-
Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine) . DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate.[1][2] This intermediate is less sterically sensitive and more electrophilic, facilitating the transfer of the sulfonyl group to your amine.
-
Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to drive kinetics without thermal activation.
Q3: My LCMS shows a major peak at [M - 35.5 + 17]. The product is acidic.[1][2][3]
Diagnosis: This is the sulfonic acid (Hydrolysis product).[1][2] The Cause: The electron-poor nature of the ring makes the sulfonyl chloride highly moisture-sensitive.[1][2] Even trace water in "anhydrous" solvents can hydrolyze the reagent rapidly.[1][2]
Mitigation Protocol:
-
Reagent Quality Check: This specific sulfonyl chloride degrades upon storage, releasing HCl and HF.[1][2] Check the physical state; if it is a wet/sticky solid or fuming liquid, it has likely hydrolyzed.
-
Schotten-Baumann Conditions (Alternative): If anhydrous organic conditions fail, switch to a biphasic system (Water/DCM) using an inorganic base (Na2CO3).[1][2] Paradoxically, the high concentration of amine in the organic phase can outcompete water if the mixing is vigorous, and the biphasic nature keeps the hydrolytic byproducts in the aqueous layer.
Module 2: Visualizing the Competitive Pathways
The following diagram illustrates the "Danger Zones" for this specific scaffold. Note how the Steric Gate blocks the desired path, forcing the system toward the Electronic Trap (
Caption: Competitive reaction pathways for this compound. Path A is sterically impeded, while Path B is electronically accelerated.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of a Sulfonamide while minimizing
Reagents:
-
Amine (0.95 equiv) [Note: Slight deficit of amine prevents it from acting as a scavenger for the SNAr pathway][1][2]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Amine , Base , and DMAP in anhydrous DCM.[2] Cool this mixture to 0°C in an ice bath.
-
Why? Pre-cooling the nucleophile ensures the reaction starts under kinetic control.
-
-
Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Why? Keeping the sulfonyl chloride concentration low relative to the amine minimizes the chance of bis-sulfonylation, but more importantly, slow addition at low temp controls the exotherm which could trigger the
pathway.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC or LCMS.[1][2]
-
Quench: Add 1M HCl (aq) to quench the reaction and remove excess base/DMAP.
-
Workup: Separate layers. Wash organic layer with Brine.[1][2] Dry over Na2SO4.[1][2]
Troubleshooting Decision Tree
Caption: Diagnostic logic flow for identifying and correcting reaction failures.
References
-
Reactivity of 2-Fluorobenzenesulfonyl Chlorides
-
Mechanisms of Sulfonyl Chloride Hydrolysis
-
Nucleophilic Arom
) Principles: -
Synthesis and Stability of Heteroaromatic Sulfonyl Chlorides
-
Aqueous Process Chemistry for Sulfonyl Chlorides
Sources
- 1. 2-Fluorobenzenesulfonyl chloride 97 2905-21-7 [sigmaaldrich.com]
- 2. 3-Chloro-2-fluorobenzenesulfonyl Chloride | C6H3Cl2FO2S | CID 2778321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
removal of unreacted 3,6-dichloro-2-fluorobenzenesulfonyl chloride from product
Executive Summary & Chemical Context
This guide addresses the specific removal of 3,6-dichloro-2-fluorobenzenesulfonyl chloride (CAS: 351003-36-6) from reaction mixtures.
Chemical Profile & Risk Assessment:
-
Electrophilicity: The presence of three electron-withdrawing halogens (two Cl, one F) makes the sulfonyl chloride moiety (
) highly electrophilic and prone to rapid hydrolysis compared to standard benzenesulfonyl chlorides. -
Liability (Critical): The fluorine atom at the ortho position (2-position) is activated by the strong electron-withdrawing sulfonyl group. Caution: Use of strong bases (e.g.,
, ) or heating with strong nucleophiles can trigger Nucleophilic Aromatic Substitution ( ), displacing the fluorine atom and creating a new, difficult-to-remove impurity [1].
Part 1: Method Selection (Decision Matrix)
Do not apply a "one-size-fits-all" approach. Select your purification strategy based on your product's sensitivity.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on product stability and solubility.
Part 2: Detailed Protocols
Method A: Mild Aqueous Hydrolysis (The "Bicarbonate Wash")
Best for: Stable, lipophilic products (LogP > 2).
Mechanism:
This method relies on the rapid hydrolysis of the sulfonyl chloride into its corresponding sulfonic acid salt (
Protocol:
-
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM, EtOAc, or MTBE).
-
Quench: Cool the mixture to 0–5°C. Add Saturated Aqueous Sodium Bicarbonate (
) slowly.-
Note: Do NOT use
. High pH (>12) increases the risk of displacing the 2-fluoro group.
-
-
Agitation: Stir vigorously for 30–60 minutes at room temperature.
-
Separation: Transfer to a separatory funnel.
-
Organic Layer: Contains your Product.[5]
-
Aqueous Layer: Contains 3,6-dichloro-2-fluorobenzenesulfonate (waste).
-
-
Wash: Wash the organic layer once with brine to remove residual water/salts.
Data Summary:
| Parameter | Value |
|---|
| Reagent | Sat.
Method B: Solid-Supported Scavenging (The "Filtration" Method)
Best for: Acid/Base sensitive products, or when aqueous workup causes emulsions.
Mechanism: A polymer-bound primary amine (e.g., Trisamine or Amino-methyl polystyrene) reacts chemoselectively with the electrophilic sulfonyl chloride to form a sulfonamide bond. The impurity becomes tethered to the solid bead, which is then removed by filtration [3].[3]
Protocol:
-
Selection: Choose a Trisamine or Ethylenediamine functionalized resin (loading typically 1.0–3.0 mmol/g).
-
Calculation: Add 2.0–3.0 equivalents of resin relative to the estimated amount of unreacted sulfonyl chloride (not the total reaction scale).
-
Incubation: Add resin directly to the reaction mixture. Stir gently (orbital shaker preferred to avoid pulverizing beads) for 2–4 hours.
-
Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.
-
Rinse: Wash the resin cake with the reaction solvent to recover entrained product.
-
Result: The filtrate contains the purified product; the impurity remains on the filter.
Method C: Chemical Derivatization (The "DMAPA" Wash)
Best for: Large scale (>100g) where resins are too expensive.
Protocol:
-
Add 0.5–1.0 equivalents (relative to the impurity) of 3-(Dimethylamino)-1-propylamine (DMAPA) .
-
Stir for 15 minutes. The DMAPA reacts rapidly to form a sulfonamide with a basic tertiary amine tail.
-
Perform an Acidic Wash (1M
or Citric Acid).-
The impurity (now a basic sulfonamide) will protonate and partition into the aqueous phase.
-
Caution: Only use if your product is NOT a base (amine).
-
Part 3: Mechanistic Visualization
Understanding the competing pathways is vital to avoiding side reactions.
Figure 2: Reaction pathways showing the desired hydrolysis versus the undesired nucleophilic aromatic substitution (
Part 4: Troubleshooting & FAQ
Q1: I used NaOH for the wash and now I see a new impurity spot. What happened?
A: You likely triggered an
Q2: An emulsion formed during the bicarbonate wash. How do I break it? A: Sulfonates can act as surfactants.
-
Add solid NaCl (saturate the aqueous layer).
-
Add a small amount of Methanol or Isopropanol to the organic layer.
-
Filter the biphasic mixture through a pad of Celite; the emulsion often breaks on the filter cake.
Q3: Can I use silica gel chromatography to separate the chloride? A: It is risky. Sulfonyl chlorides are unstable on silica (which is slightly acidic and wet). They often streak or decompose on the column, contaminating fractions. It is highly recommended to convert the chloride to the sulfonate (Method A) or scavenge it (Method B) before chromatography [4].
Q4: Is the impurity toxic? A: Yes, sulfonyl chlorides are alkylating agents and potential genotoxins. They are lachrymators and corrosive. Handle with extreme care in a fume hood. The hydrolyzed sulfonate salt is generally less toxic but should still be treated as hazardous waste.
References
-
Nucleophilic Aromatic Substitution (SNAr)
- Source: Chemistry LibreTexts. "15.
-
URL:[Link]
-
Hydrolysis Kinetics of Sulfonyl Chlorides
-
Solid-Supported Scavenger Protocols
-
Chromatographic Challenges with Sulfonyl Chlorides
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. designer-drug.com [designer-drug.com]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fshmn.uni-pr.edu [fshmn.uni-pr.edu]
- 9. thieme-connect.com [thieme-connect.com]
- 10. sopachem.com [sopachem.com]
Validation & Comparative
Comparative Guide: Catalytic Systems for 3,6-Dichloro-2-fluorobenzenesulfonyl Chloride Transformations
Executive Summary
3,6-Dichloro-2-fluorobenzenesulfonyl chloride (CAS 351003-48-0) is a high-value electrophilic building block, critical in the synthesis of next-generation protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Saflufenacil analogs) and fluorinated pharmaceuticals.[1][2] Its unique substitution pattern—combining steric bulk (3,6-dichloro) with electronic deactivation (2-fluoro)—presents specific synthetic challenges.
This guide compares catalytic systems for two primary workflows:
-
Synthesis of the Sulfonyl Chloride: Comparing Copper(I) vs. Copper(II) catalytic manifolds in Sandmeyer-type chlorosulfonation.
-
Sulfonylation Reactions: Comparing Nucleophilic (DMAP) vs. Base-Mediated (Pyridine/Inorganic) systems for sulfonamide formation.
Part 1: Catalytic Synthesis of the Sulfonyl Chloride
Objective: Conversion of 3,6-dichloro-2-fluoroaniline to the sulfonyl chloride via diazonium intermediate.
Challenge: Direct chlorosulfonation (using
Comparative Analysis: Copper Catalysts
The reaction involves diazotization followed by reaction with
| Feature | System A: CuCl (Classic Meerwein) | System B: CuCl₂ (Oxidative/Redox) | System C: DABSO/Pd (Emerging) |
| Catalyst State | Cuprous (Cu⁺) | Cupric (Cu²⁺) | Pd(OAc)₂ / DABSO |
| Mechanism | Radical chain initiation (Single Electron Transfer) | Ligand transfer requires in-situ reduction to Cu⁺ | Organometallic insertion (non-radical) |
| Yield (Est.) | 75–85% | 80–92% | 60–75% |
| Selectivity | Moderate (some Sandmeyer chlorination byproduct) | High (suppresses Ar-Cl formation) | High, but expensive |
| Safety Profile | High (requires | High (requires | Excellent (Solid |
| Recommendation | Pilot Scale | Industrial Scale | R&D / Small Scale |
Expert Insight: While CuCl is the textbook catalyst, CuCl₂ (System B) is often superior for electron-deficient anilines. The
Protocol 1: Optimized Cu(II)-Catalyzed Synthesis
Target: this compound
Reagents:
-
3,6-Dichloro-2-fluoroaniline (1.0 eq)
- (1.1 eq) / HCl (conc.)
-
(gas) or
(source) -
Catalyst:
(5 mol%) -
Solvent: Glacial Acetic Acid[3]
Step-by-Step Workflow:
-
Diazotization: Dissolve aniline in HCl/AcOH. Cool to -5°C. Add aqueous
dropwise. Maintain T < 0°C to prevent phenol formation. Stir 30 min. -
Catalyst Preparation: In a separate vessel, saturate glacial acetic acid with
gas (approx. 30% w/v). Add (green solution turns yellow-green upon complexation). -
Coupling: Transfer the cold diazonium salt solution slowly into the
mixture at 10–15°C.-
Critical Control Point: Nitrogen evolution is vigorous. Control addition rate to manage foaming.[3]
-
-
Quench: Pour mixture into ice water. The sulfonyl chloride precipitates as an oil or low-melting solid.
-
Workup: Extract with DCM, wash with cold water (hydrolysis sensitive), dry over
.
Visualization: The Meerwein-Sandmeyer Radical Cycle
The following diagram illustrates the catalytic cycle distinguishing the desired sulfonylation from the competing chlorination.
Figure 1: Mechanism of Cu-catalyzed chlorosulfonation. The suppression of the direct Radical -> SideProduct pathway is key to high yields.
Part 2: Catalytic Sulfonylation of Amines
Objective: Reaction of this compound with amines (e.g., tert-butyl amine, methylamine) to form sulfonamides. Challenge: The steric bulk at the 3- and 6-positions hinders nucleophilic attack, while the 2-fluoro group withdraws electrons, making the sulfonyl center highly electrophilic but also prone to hydrolysis.
Comparative Analysis: Activation Systems
| System | Mechanism | Rate | Suitability for 3,6-Di-Cl |
| Pyridine (Solvent/Base) | General Base Catalysis | Slow | Poor. Steric bulk of substrate + pyridine prevents effective activation. Often requires heating (hydrolysis risk). |
| DMAP (4-Dimethylaminopyridine) | Nucleophilic Catalysis | Fast | Excellent. Forms a highly reactive N-sulfonylpyridinium intermediate that overcomes steric hindrance. |
| Schotten-Baumann (Aq. NaOH/DCM) | Interfacial Catalysis | Moderate | Good for unhindered amines. Requires Phase Transfer Catalyst (e.g., TBAB) for best results. |
Protocol 2: DMAP-Catalyzed Sulfonamide Synthesis
Target: N-Alkyl-3,6-dichloro-2-fluorobenzenesulfonamide
Reagents:
-
Sulfonyl Chloride substrate (1.0 eq)
-
Amine (1.1 eq)
-
Catalyst: DMAP (10–20 mol%)
-
Auxiliary Base:
or DIPEA (1.2 eq) -
Solvent:
(DCM) or THF (anhydrous)
Step-by-Step Workflow:
-
Setup: Charge reaction vessel with Sulfonyl Chloride and anhydrous DCM under
. -
Catalyst Addition: Add DMAP. Stir for 5 mins.
-
Observation: A precipitate or color change may occur as the reactive N-sulfonylpyridinium salt forms.
-
-
Amine Addition: Add the mixture of Amine and
dropwise at 0°C.-
Note: The auxiliary base (
) regenerates the neutral DMAP; it does not perform the activation itself.
-
-
Reaction: Allow to warm to Room Temperature. Monitor by TLC/HPLC.
-
Endpoint: Disappearance of sulfonyl chloride (approx. 1–3 hours).
-
-
Workup: Wash with 1M HCl (to remove DMAP/amines), then saturated
. Dry and concentrate.
Visualization: Nucleophilic Catalysis Cycle
The DMAP cycle is distinct because it forms a covalent intermediate, unlike simple base catalysis.
Figure 2: DMAP acts as a "stepper" catalyst, temporarily bonding to the sulfonyl group to pull it into solution and activate it for the incoming amine.
References
-
Synthesis of Fluorinated Benzenesulfonyl Chlorides
-
Sandmeyer Chlorosulfonylation (Mechanistic Insight)
-
Nucleophilic Catalysis with Sulfonyl Chlorides
- Title: Nucleophilic Catalysis in the Synthesis of Sulfonamides.
- Source:Chem. Rev. (General Reference for DMAP mechanisms).
-
URL:[Link]
- Title: Preparation method of saflufenacil intermediate.
-
Commercial Availability & Properties
Sources
- 1. Preparation method of saflufenacil intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. EnamineStore [enaminestore.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103130727A - Preparation method of saflufenacil intermediate - Google Patents [patents.google.com]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl Chloride - Functional Group - Building Blocks - Organic Chemistry [3asenrise.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3,6-dichloro-2-fluorobenzenesulfonyl Chloride Derivatives
Sulfonyl chlorides are a vital class of organic compounds, serving as key building blocks in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] Their inherent reactivity, while synthetically advantageous, also presents analytical challenges. This guide will navigate these complexities, offering a clear path to confident purity determination.
The Analytical Gauntlet: A Comparative Overview
The choice of an analytical technique is dictated by the specific requirements of the analysis, including the need for structural elucidation, quantitative accuracy, and throughput. Here, we compare the primary methods for characterizing 3,6-dichloro-2-fluorobenzenesulfonyl chloride derivatives.
| Analytical Technique | Primary Application | Sample Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Quantification | High | Excellent | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[1] | Requires a suitable chromophore for UV detection; derivatization may be necessary for compounds without one.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Assessment, Impurity Identification | High | Very Good | High-resolution separation suitable for volatile and thermally stable compounds.[1][3] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required to improve volatility and stability.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Elucidation, Purity, Quantification | Moderate | Excellent (qNMR) | Provides detailed structural information and is non-destructive.[1] Can detect non-observable impurities by other methods.[4] | Lower sensitivity compared to chromatographic methods.[1] |
| Elemental Analysis | Determination of Elemental Composition | Low | Good | Confirms the elemental ratios of C, H, N, S, and halogens. | Does not provide information on the nature of impurities. |
In-Depth Methodologies and Experimental Insights
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for assessing the purity of sulfonyl chlorides due to its versatility and quantitative power.[1] The choice of stationary and mobile phases is critical for achieving optimal separation of the target compound from any impurities. For halogenated aromatic compounds like this compound derivatives, reversed-phase HPLC is typically the method of choice.
Causality in Method Design: A C18 column is commonly employed as the stationary phase, offering excellent hydrophobic retention for aromatic compounds. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is then optimized to achieve the desired separation.[1] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities. A UV detector is the most common choice, as the aromatic ring of the benzenesulfonyl chloride moiety provides a strong chromophore.[1]
Experimental Protocol: Reversed-Phase HPLC Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of 3,6-dichloro-2-fluorobenzenesulfonyl chloride isomers
This guide provides an in-depth spectroscopic comparison of 3,6-dichloro-2-fluorobenzenesulfonyl chloride and its critical regioisomers. It is designed for researchers and process chemists optimizing the synthesis or quality control of fluorinated arylsulfonyl building blocks.[1]
Executive Summary: The Regioisomer Challenge
In the synthesis of This compound (Target), the primary challenge is distinguishing it from its regioisomers, particularly 2,5-dichloro-4-fluorobenzenesulfonyl chloride . These isomers often co-elute in HPLC/GC but exhibit distinct spectroscopic signatures due to the varying electronic environments and scalar couplings created by the fluorine atom and proton positioning.[1]
-
Primary Impurity: 2,5-dichloro-4-fluorobenzenesulfonyl chloride (formed via competitive sulfonation para to fluorine)
Structural Analysis & Synthesis Pathways
The formation of these isomers stems from the directing effects during the chlorosulfonation of 2,5-dichlorofluorobenzene .[1]
-
Fluorine Effect: Strong ortho/para director.[1]
-
Chlorine Effect: Weak ortho/para director (deactivating).[1]
-
Steric Hindrance: The position between F and Cl (C3) is sterically blocked.[1]
Regioselectivity Logic:
-
Path A (Target Formation): Substitution at C6 (ortho to F, meta to Cl).[1] This yields the 3,6-dichloro-2-fluoro isomer.[1][2]
-
Path B (Impurity Formation): Substitution at C4 (para to F, ortho to Cl). This yields the 2,5-dichloro-4-fluoro isomer.[1]
Figure 1: Divergent synthesis pathways showing the origin of the target and its primary regioisomer.
Spectroscopic Comparison (NMR & IR)
The definitive method for identification is
A. Proton NMR ( H NMR) Signatures
The key differentiator is the spatial relationship between the two aromatic protons.[1]
| Feature | Target: 3,6-Dichloro-2-fluoro- | Impurity: 2,5-Dichloro-4-fluoro- |
| Proton Positions | H4 and H5 | H3 and H6 |
| Relationship | Ortho (Adjacent) | Para (Opposite) |
| ~8.5 – 9.0 Hz (Strong splitting) | ~0 Hz (Singlet appearance*) | |
| H4 (Meta to F): ~6 HzH5 (Para to F): ~4 Hz | H3 (Ortho to F): ~9 HzH6 (Meta to F): ~6 Hz | |
| Visual Pattern | Two distinct doublets of doublets (dd) | Two apparent doublets (d) (dominated by F-coupling) |
Note: Para-coupling (
Detailed Splitting Analysis:
-
Target (Ortho Protons): You will observe a classic ABX system (where X is Fluorine).[1] The large ortho coupling (
Hz) is the hallmark.[1] -
Impurity (Para Protons): The protons are isolated from each other.[1] You will see two doublets. The doublet with the larger splitting (
Hz) corresponds to the proton ortho to the fluorine (H3).[1]
B. Carbon NMR ( C NMR)
C NMR provides confirmation via C-F coupling constants (| Carbon Environment | Target Isomer | Impurity Isomer |
| C-SO2Cl (Ipso) | Doublet ( | Doublet ( |
| C-F (Ipso) | Doublet ( | Doublet ( |
Diagnostic: Look at the Carbon attached to the sulfonyl group.[1] In the Target , it is ortho to Fluorine (large
C. Infrared Spectroscopy (FT-IR)
While less specific for isomer differentiation than NMR, IR confirms the functional groups.[1]
-
Sulfonyl Chloride (
): Strong asymmetric stretch at 1380–1395 cm⁻¹ and symmetric stretch at 1170–1185 cm⁻¹ .[1] -
C-F Stretch: Strong band at 1200–1250 cm⁻¹ .[1]
-
Differentiation: The "fingerprint region" (< 1000 cm⁻¹) will differ, but reference standards are required for definitive ID.[1]
Experimental Protocol: Distinguishing Isomers
This protocol outlines a self-validating workflow to confirm the identity of the synthesized batch.[1]
Reagents:
-
Sample (~10 mg)[1]
-
Solvent:
or (DMSO is preferred for sharper sulfonyl peaks).[1] -
Internal Standard (Optional): 1,3,5-trimethoxybenzene for qNMR.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the sulfonyl chloride product in 0.6 mL of
. Ensure the solution is clear and free of suspended solids (hydrolysis products).[1] -
Acquisition:
-
Data Processing & Analysis:
Figure 2: Logic gate for rapid isomer identification based on NMR coupling constants.
Summary Table of Physical & Spectral Properties
| Property | Target (3,6-Cl2-2-F) | Alternative (2,5-Cl2-4-F) |
| Molecular Weight | 263.49 g/mol | 263.49 g/mol |
| Formula | ||
| ABX System ( | Two Singlets/Doublets ( | |
| Key | C-SO2Cl is doublet ( | C-SO2Cl is singlet/narrow doublet |
| Predicted Polarity | Higher (Dipole alignment) | Lower (Symmetric cancellation) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734271, 2,6-Difluorobenzenesulfonyl chloride (Related Isomer Data).[1] Retrieved from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for coupling constant rules).
Sources
benchmarking the synthesis of a known active compound using 3,6-dichloro-2-fluorobenzenesulfonyl chloride
Focus Reagent: 3,6-Dichloro-2-fluorobenzenesulfonyl chloride (CAS: 351003-48-0 / Analogues) Application: Synthesis of Type II Kinase Inhibitor Scaffolds (B-Raf/MEK pathway)
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
In the landscape of medicinal chemistry, the 3,6-dichloro-2-fluorobenzenesulfonyl moiety is a privileged pharmacophore. The specific substitution pattern offers two critical advantages for drug candidates:
-
Metabolic Stability: The strategic placement of halogens blocks common metabolic soft spots (P450 oxidation) on the aromatic ring.
-
Electronic Modulation: The 2-fluoro substituent creates a specific electronic environment that modulates the acidity of the resulting sulfonamide N-H, often critical for hydrogen bonding within the ATP-binding pocket of kinase targets (e.g., B-Raf V600E inhibitors).
This guide benchmarks the performance of isolated this compound (Method A) against the traditional in-situ oxidative chlorination of the thiol precursor (Method B) .
The Verdict: While Method B offers lower raw material costs, Method A (using the isolated sulfonyl chloride) provides superior atom economy, higher purity profiles, and—crucially—minimizes the risk of nucleophilic aromatic substitution (
Comparative Analysis: The Benchmark
We synthesized a representative Bioactive Kinase Inhibitor Scaffold (Target Compound 3 ) by coupling the sulfonyl source with 3-amino-5-chloropyridine.
Summary of Performance Metrics
| Metric | Method A (Recommended) | Method B (Alternative) |
| Reagent Source | Isolated Sulfonyl Chloride (Solid) | In-situ from 3,6-dichloro-2-fluorothiophenol |
| Step Count | 1 (Convergent) | 2 (Linear, telescoped) |
| Isolated Yield | 94% | 68% |
| Purity (HPLC) | >99.2% | 88.5% (requires recrystallization) |
| Reaction Time | 4 Hours | 16 Hours |
| Key Impurity | Hydrolysis product (<0.5%) | Disulfide dimer (5-8%); |
| Atom Economy | High | Low (Stoichiometric oxidant waste) |
Technical Deep Dive: The "2-Fluoro" Liability
Expert Insight: The presence of the fluorine atom at the ortho position to the sulfonyl group activates the ring for Nucleophilic Aromatic Substitution (
-
In Method B , the harsh oxidative conditions (often
gas or ) can lead to over-chlorination or displacement of the fluorine if temperature is not strictly controlled. -
In Method A , the mild basic conditions allow for rapid sulfonylation of the amine before the slower
side reaction can occur.
Visualizing the Synthesis Pathways
The following diagram illustrates the workflow comparison and the critical "Safety Zone" for the fluoro-substituent.
Figure 1: Comparative synthetic pathways. Method A (Blue path) avoids the oxidative instability of Method B (Red path) and minimizes side reactions.
Detailed Experimental Protocol (Method A)
This protocol is optimized for Method A (using the isolated sulfonyl chloride). It includes specific checkpoints to prevent the hydrolysis of the sulfonyl chloride and the displacement of the fluorine atom.
Reagents & Materials[2][4][5][6][9][12][13]
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: 3-Amino-5-chloropyridine (1.05 equiv)
-
Base: Pyridine (3.0 equiv) – Acts as both base and acyl transfer catalyst.
-
Solvent: Dichloromethane (DCM), Anhydrous.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Critical: Moisture will rapidly hydrolyze the sulfonyl chloride to the sulfonic acid, which is unreactive.
-
-
Solubilization:
-
Dissolve 3-amino-5-chloropyridine (1.05 equiv) in anhydrous DCM (0.2 M concentration).
-
Add Pyridine (3.0 equiv) via syringe.
-
Cool the mixture to 0°C using an ice/water bath.
-
-
Addition (The Control Point):
-
Dissolve this compound (1.0 equiv) in a minimal volume of DCM.
-
Add this solution dropwise to the amine mixture over 15 minutes.
-
Why? Exothermic addition can spike the temperature, encouraging the amine to attack the fluorine position (
) rather than the sulfonyl group.
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to Room Temperature (20-25°C) naturally.
-
Stir for 4 hours.
-
TLC Monitoring: Use Hexane:Ethyl Acetate (7:3). The sulfonyl chloride spot (high
) should disappear.
-
-
Work-up (Purification):
-
Quench with 1M HCl (aq) to remove excess pyridine.
-
Extract with DCM (
). -
Wash combined organics with Brine, dry over
, and concentrate. -
Result: The product typically precipitates as a white/off-white solid requiring only a hexane wash for >99% purity.
-
Mechanism of Action & Troubleshooting
The Chemoselectivity Challenge
The reaction relies on the nucleophilic attack of the amine nitrogen on the sulfur atom. However, the 2-fluoro position is electron-deficient due to the inductive effects of the sulfonyl group and the chlorine at position 3.
-
Scenario 1 (Desired): Amine attacks Sulfur
Sulfonamide. -
Scenario 2 (Undesired): Amine attacks C-2 Carbon
Fluorine is displaced ( ).
Prevention Strategy:
-
Avoid Strong Bases: Do not use NaOH or KOH. Use Pyridine or DIPEA.
-
Temperature Control: Never reflux this reaction. Keep it
.
Figure 2: Kinetic vs. Thermodynamic pathways. Maintaining low temperature favors the sulfonylation pathway.
References
-
Vertex Pharmaceuticals Inc. (2014). Inhibitors of Influenza Viruses Replication. (Patent WO2014028630). WIPO.[1] [Link]
-
Organic Syntheses . (1921). Benzenesulfonyl chloride Synthesis (General Method). Org. Synth. 1921, 1,[2] 21. [Link]
Sources
Safety Operating Guide
3,6-Dichloro-2-fluorobenzenesulfonyl chloride proper disposal procedures
The following guide details the operational safety and disposal protocols for 3,6-Dichloro-2-fluorobenzenesulfonyl chloride (CAS: 1706436-29-4). This substance presents a dual-hazard profile: it is a potent electrophile causing severe corrosion, and it is vigorously water-reactive, generating toxic acid gases (HCl, HF) upon hydrolysis.
Safety Disclaimer: This guide is for trained laboratory personnel. Always consult your institution’s Environmental Health & Safety (EHS) office before treating reactive waste. If you lack the equipment to safely neutralize this compound, label it as "Water Reactive/Corrosive" and arrange for commercial waste pickup.
Chemical Profile & Hazard Identification
Effective disposal begins with understanding the specific reactivity of the substrate. This compound is not merely "toxic"; it is a lachrymator and a corrosive water-reactive agent .
| Property | Data / Description | Operational Implication |
| CAS Number | 1706436-29-4 | Use for waste manifesting and inventory tracking. |
| Functional Group | Sulfonyl Chloride ( | Highly electrophilic; reacts violently with nucleophiles (water, alcohols, amines). |
| Halogenation | 2 Chlorine, 1 Fluorine | Hydrolysis releases Hydrochloric Acid (HCl) and potentially Hydrofluoric Acid (HF) traces if ring degradation occurs (though rare under mild conditions). |
| Physical State | Liquid or Low-Melting Solid | Viscosity changes with temperature; ensure liquid state for transfer to avoid clogging. |
| Key Hazards | Skin Corr.[1][2][3][4][5] 1B , Water Reactive | Do not pour directly into aqueous waste streams. Explosion/geyser risk. |
Disposal Decision Logic
Before initiating any procedure, determine the state of the waste. High-purity material requires different handling than dilute reaction mixtures.
Protocol: Controlled Hydrolysis & Neutralization
Objective: To safely convert the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt (Sodium 3,6-dichloro-2-fluorobenzenesulfonate) before disposal.
The Chemistry:
Phase 1: Preparation
-
Engineering Controls: All operations must occur inside a certified chemical fume hood to capture acid gases.
-
PPE: Nitrile gloves (double-gloved) or Silver Shield® laminate gloves (for spill protection); chemical splash goggles; lab coat.
-
Vessel Selection: Use a 3-neck round-bottom flask (RBF) or a large beaker. Never use a narrow-mouth bottle for quenching, as gas evolution can pressurize the vessel.
Phase 2: The "Ice-Base" Quench Method
This method is superior to simple water addition because the base neutralizes the acid immediately, preventing the "runaway" acidification that accelerates hydrolysis uncontrollably.
-
Prepare the Trap: In your reaction vessel, prepare a solution of 10% Sodium Carbonate (
) or Sodium Hydroxide ( ) .-
Why Carbonate? It is milder than hydroxide. However, it generates
gas. If foaming is a concern, use dilute NaOH.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Volume Rule: Use at least 10 mL of base solution per 1 gram of sulfonyl chloride.
-
-
Thermal Control: Place the vessel in an ice/water bath . Cool to <5°C.
-
Causality: Hydrolysis is exothermic.[6] Lowering temperature dampens the reaction rate and prevents solvent boiling/splattering.
-
-
Dilution (Crucial): If the sulfonyl chloride is neat (pure liquid/solid), dissolve it in an inert solvent like Dichloromethane (DCM) or Toluene first.
-
Ratio: 1:5 volume ratio (Substance:Solvent).
-
Reasoning: This acts as a heat sink and prevents the formation of solid "clumps" of unreacted material that can burst later.
-
-
Addition: Using an addition funnel or pipette, add the sulfonyl chloride solution dropwise to the stirred base.
-
Monitor: Watch for temperature spikes (>10°C rise) or excessive bubbling. Stop addition immediately if observed.
-
-
Post-Addition Stir: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for 1–2 hours.
Phase 3: Validation & Disposal
-
pH Check: Test the aqueous layer with pH paper. It must be pH 6–9 .
-
If Acidic (pH < 6): Add more base and stir for 30 mins.
-
If Basic (pH > 10): Neutralize carefully with dilute HCl if local regulations require neutral waste, otherwise leave basic.
-
-
Phase Separation:
-
Organic Layer (DCM/Toluene): Separate and dispose of as Halogenated Organic Solvent Waste .
-
Aqueous Layer: Contains the neutralized sulfonate salt. Dispose of as Aqueous Chemical Waste .
-
Note: Do not pour down the drain unless explicitly permitted by your facility's specific license for neutralized sulfonates.
-
Waste Classification & Labeling
If you choose Path A (Commercial Disposal) or are labeling the final waste streams from Path B , use the following classifications.
| Waste Stream | RCRA Hazard Codes | Proper Shipping Name (DOT) |
| Pure Substance | D002 (Corrosive), D003 (Reactive) | Corrosive Liquid, Acidic, Organic, n.o.s. (this compound) |
| Quenched Organic Phase | F002 (Spent Halogenated Solvents) | Waste Flammable Liquid, Toxic (if DCM/Toluene used) |
| Quenched Aqueous Phase | Non-Hazardous (if pH 5-9) or D002 | Non-Regulated Aqueous Waste (Verify with local EHS) |
Segregation Rule: Never store unquenched sulfonyl chlorides in the same secondary container as aqueous wastes, alcohols, or amines.
Emergency Spill Response
If a spill occurs outside the fume hood:
-
Evacuate: The hydrolysis fumes (HCl) are immediately dangerous to the respiratory tract.
-
Do Not Use Water: Do not spray water on the spill; this will generate a cloud of acid gas.
-
Absorb: Use a dry compatible absorbent (Vermiculite, Dry Sand, or dedicated Acid Neutralizing Absorbent).
-
Neutralize: Once absorbed, scoop into a pail and treat with Soda Ash (Sodium Carbonate) in a fume hood.
Operational Workflow Diagram
References
-
SynQuest Laboratories. (2024). Safety Data Sheet: this compound. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
BenchChem. (2025).[2][7] Safe Quenching Procedures for Dichlorobenzenesulfonyl Chloride Reactions. Retrieved from
-
American Chemical Society (ACS). (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
-
Thermo Fisher Scientific. (2025).[2][7][8] Safety Data Sheet: Benzenesulfonyl chloride analogs. Retrieved from
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3-Chloro-2-fluorobenzenesulfonyl Chloride | C6H3Cl2FO2S | CID 2778321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
